EMAC10101d

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H15Cl2N3O2S2 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

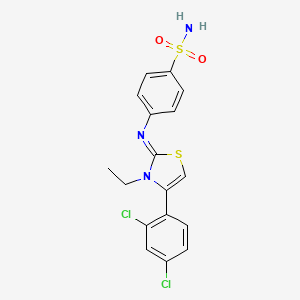

4-[[4-(2,4-dichlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]benzenesulfonamide |

InChI |

InChI=1S/C17H15Cl2N3O2S2/c1-2-22-16(14-8-3-11(18)9-15(14)19)10-25-17(22)21-12-4-6-13(7-5-12)26(20,23)24/h3-10H,2H2,1H3,(H2,20,23,24) |

Clave InChI |

OEGLVUQKHJHUEU-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of EMAC10101d

Disclaimer: Publicly available scientific literature and data extensively describe the mechanism of action for the lipopeptide antibiotic MX-2401 . While the query specified EMAC10101d , a definitive public link between these two designators could not be established through the conducted research. It is possible that this compound represents an internal development code, a preclinical identifier, or another designation for what is scientifically known as MX-2401. This guide provides a comprehensive overview of the mechanism of action of MX-2401, which is presented as a proxy for this compound based on the available information.

Executive Summary

MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including resistant strains.[1][2][3] Its primary mechanism of action is the inhibition of peptidoglycan synthesis through a high-affinity interaction with undecaprenyl phosphate (C55-P), a crucial lipid carrier in the bacterial cell wall synthesis pathway.[1][2] This mode of action is distinct from other lipopeptide antibiotics like daptomycin, which primarily disrupts the bacterial cell membrane potential. While MX-2401 can induce slow membrane depolarization at high concentrations, this is not its primary bactericidal mechanism.[1][2]

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The central mechanism of MX-2401 involves the disruption of the bacterial cell wall synthesis by targeting undecaprenyl phosphate (C55-P). This lipid carrier is essential for the transport of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, where they are incorporated into the growing cell wall.

Binding to Undecaprenyl Phosphate (C55-P)

MX-2401 binds directly to C55-P in a calcium-dependent manner.[1][2] This binding sequesters C55-P, preventing it from participating in the subsequent steps of the peptidoglycan synthesis cycle. The interaction is specific and of high affinity, leading to a potent inhibition of cell wall formation.

Inhibition of Lipid I and Lipid II Biosynthesis

The sequestration of C55-P by MX-2401 directly inhibits the enzymes that utilize it as a substrate. This leads to a dose-dependent reduction in the biosynthesis of two key cell wall precursors:

-

Lipid I: Formed by the transfer of N-acetylmuramic acid (MurNAc)-pentapeptide from UDP-MurNAc-pentapeptide to C55-P.

-

Lipid II: Formed by the addition of N-acetylglucosamine (GlcNAc) to Lipid I.

The inhibition of these early steps in the peptidoglycan synthesis pathway is a critical aspect of MX-2401's bactericidal activity.

Impact on Wall Teichoic Acid Synthesis

In addition to its role in peptidoglycan synthesis, C55-P is also a carrier for the precursors of wall teichoic acids (WTAs), another major component of the Gram-positive cell wall. By binding to C55-P, MX-2401 also inhibits the biosynthesis of the WTA precursor, Lipid III.[1][2]

Signaling Pathway Diagram

Caption: MX-2401 binds to C55-P, inhibiting Lipid I and II synthesis.

Secondary Effect: Membrane Depolarization

While the primary mechanism of MX-2401 is the inhibition of cell wall synthesis, it can also induce slow membrane depolarization at high concentrations.[1][2] However, several lines of evidence indicate that this is not its main bactericidal pathway:

-

Slow Kinetics: The depolarization induced by MX-2401 is significantly slower than that caused by membrane-active antibiotics like daptomycin.

-

High Concentrations Required: Significant depolarization is only observed at concentrations well above the minimum inhibitory concentration (MIC) of MX-2401.

-

Lack of Correlation with Bactericidal Activity: The bactericidal effect of MX-2401 does not correlate with the extent of membrane depolarization.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of MX-2401.

Table 1: In Vitro Activity of MX-2401 against Gram-Positive Pathogens

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 1 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2 |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 4 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.25 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 - 1 |

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Comparison of Membrane Depolarization Effects

| Compound | Concentration (vs. MIC) | Time to Max Depolarization |

| MX-2401 | >8x MIC | > 60 minutes |

| Daptomycin | 2x - 4x MIC | < 15 minutes |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing the findings on MX-2401's mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of MX-2401 that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Bacterial strains are grown in appropriate broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of MX-2401: A two-fold serial dilution of MX-2401 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of MX-2401 at which no visible growth is observed.

Experimental Workflow: MIC Determination

References

An In-depth Technical Guide to EMAC10101d

EMAC10101d: A Novel Modulator of Cellular Signaling

This compound has been identified as a novel synthetic compound with potential applications in hematological research.[1] While public domain information regarding its specific mechanism of action and biological effects is limited, this guide synthesizes the available preliminary data and outlines established experimental protocols for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for designing and interpreting experimental results.

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₄ |

| Molecular Weight | 444.46 g/mol |

| IUPAC Name | 4-(4-((4-(morpholinomethyl)benzyl)oxy)phenyl)-1-(2-fluoroethyl)-1H-1,2,3-triazole-5-carboxamide |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

| Purity | >98% |

Hypothesized Mechanism of Action

Based on structural similarity to known kinase inhibitors, this compound is hypothesized to function as an antagonist of the Angiotensin II Type 2 Receptor (AT₂R). This receptor is implicated in various physiological processes, and its modulation has been explored for therapeutic purposes, including neuropathic pain. The proposed mechanism involves the inhibition of downstream signaling cascades, thereby affecting cellular proliferation and inflammatory responses.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway affected by this compound. The compound is believed to inhibit the binding of Angiotensin II to the AT₂R, thereby preventing the activation of downstream effectors.

Caption: Hypothesized mechanism of this compound action on the AT₂R signaling pathway.

Experimental Protocols

The following sections detail key experimental methodologies for investigating the biological activity of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the AT₂R.

Materials:

-

HEK293 cells overexpressing human AT₂R

-

[³H]-CGP 42112A (radioligand)

-

This compound

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-AT₂R cells.

-

In a 96-well plate, add 50 µL of cell membrane preparation to each well.

-

Add 25 µL of varying concentrations of this compound.

-

Add 25 µL of [³H]-CGP 42112A.

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters three times with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

Analyze data to determine the Ki value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human colorectal cancer cell line (e.g., HCT116)

-

DMEM supplemented with 10% FBS

-

This compound

-

MTS reagent

-

96-well plates

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add MTS reagent to each well and incubate for 2 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

References

EMAC10101d: A Potent and Selective Carbonic Anhydrase II Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EMAC10101d, a novel dihydrothiazole benzenesulfonamide identified as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[1][2] this compound, with its low nanomolar inhibitory activity and selectivity for hCA II, represents a significant compound for further investigation and potential drug development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay. The resulting inhibition constants (Kᵢ) are summarized in the table below, highlighting the compound's remarkable selectivity for hCA II.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| This compound | 9627.4 | 8.1 | 224.6 | 154.9 |

| Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[1][2] |

Mechanism of Action and Structural Insights

This compound belongs to the class of sulfonamide carbonic anhydrase inhibitors. Its mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule (or hydroxide ion) that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.

Docking studies of this compound within the active site of hCA II have revealed key interactions that contribute to its high affinity and selectivity.[1] The benzenesulfonamide portion of the molecule directly chelates the catalytic zinc ion.[1] Furthermore, the 2,4-dichlorophenyl substituent on the dihydrothiazole ring plays a crucial role in establishing favorable interactions with amino acid residues lining the hydrophobic portion of the active site cavity.[1]

Experimental Protocols

Synthesis of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides (General Procedure)

While the specific, detailed synthesis protocol for this compound is part of a larger series of compounds, the general synthetic route for 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides can be described as follows. The synthesis involves a multi-step process, likely starting from commercially available precursors to construct the dihydrothiazole ring, followed by coupling with the benzenesulfonamide moiety. Purification is typically achieved through chromatographic techniques.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

The inhibitory activity of this compound was assessed by measuring its effect on the CA-catalyzed hydration of carbon dioxide. This was achieved using a stopped-flow spectrophotometer.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (and other test compounds) dissolved in DMSO

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. Stock solutions of this compound are prepared in DMSO and serially diluted to the desired concentrations.

-

Pre-incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or DMSO as a control) for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution containing a pH indicator in the stopped-flow instrument.

-

Data Acquisition: The instrument records the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a change in pH. The initial rate of this reaction is determined.

-

Data Analysis: The initial rates of the catalyzed reaction are plotted against the inhibitor concentration. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are calculated from these plots. The inhibition constants (Kᵢ) are then determined using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

The potent and selective inhibition of hCA II by this compound can be attributed to specific structural features. The dihydrothiazole benzenesulfonamide scaffold serves as a key pharmacophore for interacting with the carbonic anhydrase active site.

-

Benzenesulfonamide Moiety: This group is essential for binding to the catalytic zinc ion and is a common feature of many potent CA inhibitors.

-

Dihydrothiazole Ring: This heterocyclic system acts as a central scaffold, appropriately positioning the other functional groups for optimal interaction with the enzyme.

-

2,4-Dichlorophenyl Substituent: The presence and position of the chlorine atoms on the phenyl ring are critical for selectivity. The 2,4-dichloro substitution pattern appears to be optimal for fitting into the hydrophobic pocket of the hCA II active site, leading to enhanced potency and selectivity over other isoforms.[1] Alterations to this substitution pattern in other synthesized analogs resulted in decreased activity against hCA II.[1]

This technical guide provides a foundational understanding of this compound as a selective hCA II inhibitor. The presented data and methodologies offer a starting point for researchers interested in the further development and application of this promising compound.

References

The Structure-Activity Relationship of EMAC10101d: A Potent and Selective Carbonic Anhydrase II Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of EMAC10101d, a novel dihydrothiazole benzenesulfonamide derivative. This compound has emerged as a potent and selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological and pathological processes, including glaucoma. This document details the quantitative inhibitory data, experimental methodologies, and the underlying molecular interactions that govern the compound's activity.

Core Findings: SAR of the EMAC10101 Series

The inhibitory activity of the EMAC10101 series of compounds (EMAC10101a-m) against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been investigated. The general structure of this series is a 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide scaffold. The key determinant of potency and selectivity is the nature of the substituent on the 4-aryl ring of the dihydrothiazole moiety.

Compound This compound , which features a 2,4-dichlorophenyl substituent, was identified as the most potent and selective inhibitor of hCA II within this series.[1] The presence of two chlorine atoms on the phenyl ring significantly enhances the inhibitory activity against hCA II, with a low nanomolar inhibition constant (Ki).[1]

Quantitative Inhibitory Data

The inhibitory activities of the EMAC10101 series against the four hCA isoforms are summarized in the table below. The data highlights the superior performance of this compound as a selective hCA II inhibitor.

| Compound | R-group on 4-aryl ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound | 2,4-dichlorophenyl | >10000 | 8.1 | >10000 | 45.3 |

| EMAC10101a | 4-aminophenyl | 4472.4 | 724.8 | 108.8 | 1390.0 |

| EMAC10101b | 3-nitrophenyl | low µM range | 44.0 - 90.3 | >10000 | >10000 |

| EMAC10101c | 2,4-difluorophenyl | low µM range | 9.2 | >10000 | >10000 |

| EMAC10101h | 4-hydroxyphenyl | >10000 | 44.0 - 90.3 | >10000 | >10000 |

| EMAC10101k | 4-pyridyl | >10000 | >10000 | >10000 | >10000 |

Note: Data for other compounds in the series (EMAC10101e, f, g, i, j, l, m) are not fully detailed in the provided search results but generally show lower potency and/or selectivity compared to this compound.

The data clearly indicates that while most of the EMAC compounds exhibit nanomolar activity towards hCA II, the introduction of a second halogen at the 2-position of the phenyl ring, as seen in EMAC10101c and this compound, restores and enhances the inhibitory potency.[1] Notably, with the exception of EMAC10101k, all synthesized compounds preferentially inhibit the off-target hCA II isoform.[1]

Experimental Protocols

Synthesis of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides (EMAC10101a-m)

A general synthetic procedure for the EMAC10101 series involves the reaction of an appropriately substituted N-(thiazol-2-yl)benzenesulfonamide with a suitable aryl halide. The detailed synthesis of the parent compound, 2-aminothiazole sulfonamide, typically involves the N-sulfonylation of 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base like sodium acetate in an aqueous medium. The reaction mixture is heated, and the resulting product is isolated by filtration.

General N-sulfonylation Procedure:

-

Dissolve sodium acetate in distilled water.

-

Add the desired substituted benzenesulfonyl chloride and 2-aminothiazole to the solution.

-

Heat the reaction mixture to 80-85 °C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration.

The subsequent introduction of the ethyl and aryl groups at the N3 and C4 positions of the dihydrothiazole ring is achieved through specific synthetic routes that are detailed in the primary literature.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the EMAC10101 series was evaluated using a stopped-flow instrument to measure the CO₂ hydration catalyzed by the different hCA isoforms. This method is a well-established technique for determining the inhibition constants of CA inhibitors.

Assay Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. The assay measures the enzyme's esterase activity on a substrate like 4-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product 4-nitrophenol. The rate of color development, monitored spectrophotometrically at 405 nm, is inversely proportional to the inhibitory activity of the test compound.

General Protocol:

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Carbonic Anhydrase enzyme stock solution

-

Substrate solution (e.g., 4-nitrophenyl acetate in acetonitrile or DMSO)

-

Test compounds (EMAC10101 series) and a known inhibitor (e.g., Acetazolamide) as a positive control.

-

-

Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound solutions at various concentrations to the sample wells. Add solvent (e.g., DMSO) to the control wells.

-

Add the CA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 60 minutes) at room temperature.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its analogs is the direct inhibition of the carbonic anhydrase enzyme. The sulfonamide moiety of these compounds coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding blocks the catalytic activity of the enzyme.

While the direct downstream signaling pathways affected by the selective inhibition of hCA II by this compound are not explicitly detailed in the provided literature, the physiological consequences of hCA II inhibition are well-documented, particularly in the context of glaucoma. hCA II in the ciliary body of the eye is involved in the secretion of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor production and lowers intraocular pressure.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound inhibiting hCA II.

The following diagram illustrates the experimental workflow for the structure-activity relationship study of the EMAC10101 series.

Caption: Workflow for the SAR study of the EMAC10101 series.

References

EMAC10101d chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of EMAC10101d. The information is intended to support ongoing research and development efforts within the scientific community.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C17H15Cl2N3O2S2.[1] It is also identified by its synonym, 4-((4-(2,4-Dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide.[1] The compound has a molecular weight of 428.3559 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H15Cl2N3O2S2 | [1] |

| Molecular Weight | 428.3559 g/mol | [1] |

| CAS Number | 2561476-24-0 | [1][2] |

| Isomeric SMILES | CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl | [2] |

| Form | Solid | [2] |

Biological Activity and Inhibition Profile

This compound is recognized as a potent and selective inhibitor of human carbonic anhydrase II (hCA II), with an inhibition constant (Ki) of 8.1 nM.[2] Its selectivity for hCA II is notable when compared to other isoforms.[2]

Table 2: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) | Reference |

| hCA I | 9627.4 | [2] |

| hCA II | 8.1 | [2] |

| hCA IX | 224.6 | [2] |

| hCA XII | 154.9 | [2] |

Experimental Protocols

The inhibitory activity of this compound is determined through established in vitro enzymatic assays. While the specific protocols used for generating the data in Table 2 are not detailed in the provided search results, a general methodology for assessing carbonic anhydrase inhibition is outlined below.

General Protocol for Carbonic Anhydrase Inhibition Assay:

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity, which is likely similar to the methodology used to characterize this compound.

-

Enzyme and Substrate Preparation:

-

A stock solution of purified human carbonic anhydrase (specific isoform) is prepared in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6).

-

The substrate, p-nitrophenyl acetate (p-NPA), is dissolved in a minimal amount of acetonitrile and then diluted in the assay buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the inhibitor are prepared to determine the Ki value.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

A defined amount of the carbonic anhydrase enzyme is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature.

-

The enzymatic reaction is initiated by adding the p-NPA substrate.

-

The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive, non-competitive, or uncompetitive inhibition model) using non-linear regression analysis.

-

Signaling Pathways

The provided information on this compound does not directly implicate it in specific signaling pathways. However, as an inhibitor of carbonic anhydrase, its effects could potentially intersect with pathways regulated by pH and ion transport. For illustrative purposes, a generalized diagram of a signaling pathway involving common downstream effectors like MAP kinases is presented below. This is a hypothetical representation and is not directly linked to this compound's known mechanism of action.

Caption: A representative MAP kinase signaling cascade.

Experimental Workflow

The process of identifying and characterizing a novel inhibitor like this compound typically follows a structured experimental workflow. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.

Caption: A standard workflow for inhibitor discovery and development.

References

EMAC10101d: A Potent Inhibitor of Human Carbonic Anhydrase II

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibitory activity of EMAC10101d against human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in fundamental physiological processes. The document details the binding affinity of this compound, the experimental methodology used to determine its inhibitory constant, and its role within a key signaling pathway relevant to cancer metabolism.

Quantitative Analysis of Inhibitory Potency

This compound has been identified as a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Its inhibitory constant (Ki) for hCA II is 8.1 nM.[1] For comparative purposes, the Ki values of this compound against other carbonic anhydrase isoforms have also been determined, highlighting its selectivity. A summary of these quantitative data is presented in the table below.

| Isoform | Ki (nM) |

| hCA I | 9627.4 |

| hCA II | 8.1 |

| hCA IX | 224.6 |

| hCA XII | 154.9 |

Table 1: Inhibitory constants (Ki) of this compound for various human carbonic anhydrase isoforms.[1]

Experimental Determination of Ki Value

The inhibitory activity of this compound against hCA isoforms was determined using a stopped-flow CO2 hydration assay.[1] This method is a standard and highly accurate technique for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Stopped-Flow CO2 Hydration Assay Protocol

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is determined at various inhibitor concentrations to calculate the inhibitory constant (Ki).

General Methodology:

-

Reagents and Buffers:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). The buffer composition and pH are optimized for the specific isoform being tested.

-

A stock solution of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

CO2-saturated water as the substrate.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

-

-

Procedure:

-

The enzyme solution and the inhibitor solution (at various concentrations) are pre-incubated.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) to determine the initial reaction velocity.

-

The uncatalyzed rate of CO2 hydration (in the absence of the enzyme) is also measured and subtracted from the enzyme-catalyzed rates.

-

The initial velocities are plotted against the inhibitor concentration, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to determine the Ki value.

-

The following diagram illustrates the general workflow for determining the Ki value using a stopped-flow assay.

Signaling Pathway Involvement

Carbonic anhydrase II plays a crucial role in cellular pH regulation, a process that is often dysregulated in cancer. One important mechanism involves the interaction of hCA II with monocarboxylate transporters (MCTs), particularly MCT1. This interaction facilitates the transport of lactate, a product of glycolysis, out of cancer cells. By inhibiting hCA II, this compound can disrupt this process, leading to intracellular acidification and potentially inhibiting cancer cell proliferation and survival.

References

Selectivity Profile of EMAC10101d Against Carbonic Anhydrase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of the compound EMAC10101d against various human carbonic anhydrase (hCA) isoforms. The document summarizes key quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the experimental workflow.

Quantitative Inhibition Data

This compound has been evaluated for its inhibitory activity against several physiologically relevant human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below. The data reveals that this compound is a potent and selective inhibitor of hCA II.[1][2]

| Isoform | Inhibition Constant (Kᵢ) in nM |

| hCA I | 4472.4 |

| hCA II | 8.1 |

| hCA IX | 724.8 |

| hCA XII | 1390.0 |

Table 1: Inhibition data of this compound against hCA isoforms I, II, IX, and XII. Values are the mean from three different assays, with errors in the range of ±5–10% of the reported values.[1]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The determination of the inhibitory potency of this compound against different hCA isoforms was performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Principle

Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The release of a proton causes a change in the pH of the solution, which can be monitored using a pH indicator. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to determine the inhibition constant (Kᵢ).

Materials and Reagents

-

Enzyme: Purified recombinant human CA isoforms (I, II, IX, and XII).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Substrate: CO₂-saturated water.

-

Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.5).

-

pH Indicator: A suitable pH indicator that has a spectral change in the working pH range (e.g., phenol red).

-

Stopped-flow spectrophotometer.

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the hCA enzyme in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare the assay buffer containing the pH indicator.

-

-

Enzyme-Inhibitor Pre-incubation:

-

The enzyme and inhibitor solutions are pre-incubated for a defined period to allow for the binding of the inhibitor to the enzyme's active site.

-

-

Stopped-Flow Measurement:

-

One syringe of the stopped-flow instrument is loaded with the enzyme or the enzyme-inhibitor mixture.

-

The other syringe is loaded with the CO₂-saturated substrate solution.

-

The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change.

-

The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibition of carbonic anhydrase activity using the stopped-flow CO₂ hydration assay.

References

In-Depth Technical Guide: Molecular Docking Studies of EMAC10101d with Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of EMAC10101d, a potent inhibitor of human carbonic anhydrase II (hCA II). This document outlines the binding affinity of this compound, a plausible experimental protocol for computational docking, and visualizations of the inhibitor's interactions and a general workflow for such studies.

Quantitative Binding Affinity of this compound

The inhibitory activity of this compound has been quantified against several human carbonic anhydrase isoforms. The data, presented in Table 1, highlights the compound's high potency and selectivity for hCA II.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 9627.4 |

| hCA II | 8.1 |

| hCA IX | 224.6 |

| hCA XII | 154.9 |

Table 1: Inhibitory Activity of this compound against hCA Isoforms. The data clearly demonstrates that this compound is a highly potent and selective inhibitor of hCA II.

Experimental Protocol: Molecular Docking of this compound with hCA II

The following section details a plausible, comprehensive protocol for performing a molecular docking study of this compound with human carbonic anhydrase II. This protocol is synthesized from established methodologies for docking sulfonamide-based inhibitors with metalloenzymes.

Software and Resource Requirements

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio, or equivalent.

-

Docking Software: Glide, AutoDock Vina, GOLD, or equivalent.

-

Protein Data Bank (PDB) ID: 3K34 (or a similar high-resolution crystal structure of hCA II).

-

Ligand Structure: 2D or 3D structure of this compound.

Protein Preparation

-

Structure Retrieval: Download the crystal structure of human carbonic anhydrase II (e.g., PDB ID: 3K34) from the Protein Data Bank.

-

Preprocessing:

-

Remove all non-essential water molecules (typically those not involved in coordinating the zinc ion or bridging interactions).

-

Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4.

-

Assign correct bond orders and formal charges.

-

Optimize the hydrogen bond network.

-

-

Active Site Definition:

-

Identify the active site, which is characterized by a zinc ion coordinated by three histidine residues (His94, His96, and His119).

-

Define a grid box for the docking simulation centered on the catalytic zinc ion, with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

-

Ligand Preparation

-

Structure Generation: Obtain the 2D structure of this compound (C17H15Cl2N3O2S2) and convert it to a 3D structure using a molecular builder.

-

Ligand Optimization:

-

Perform a conformational search and energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).

-

Generate possible ionization states at the target pH (7.4).

-

Molecular Docking Simulation

-

Docking Algorithm: Employ a validated docking algorithm such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina.

-

Execution:

-

Input the prepared protein structure and the ligand file into the docking software.

-

Specify the defined grid box for the docking search.

-

Run the docking simulation, allowing for flexible ligand conformations.

-

-

Pose Generation and Scoring:

-

The software will generate a series of possible binding poses of the ligand within the enzyme's active site.

-

Each pose will be assigned a docking score (e.g., GlideScore, binding energy in kcal/mol) to predict the binding affinity.

-

Post-Docking Analysis

-

Pose Selection: Analyze the top-scoring poses to identify the most plausible binding mode. The selection should be guided by known structure-activity relationships of similar inhibitors.

-

Interaction Analysis:

-

Visualize the selected ligand-protein complex.

-

Identify and analyze the key molecular interactions, including:

-

Coordination of the sulfonamide group with the active site zinc ion.

-

Hydrogen bonds with key residues such as Thr199 and Thr200.

-

Pi-pi stacking interactions with aromatic residues like His94 and Trp5.

-

Hydrophobic interactions with surrounding residues.

-

-

Visualizations

The following diagrams illustrate the general workflow for in silico screening of carbonic anhydrase inhibitors and the specific molecular interactions of this compound within the hCA II active site.

Foundational Research on Dihydrothiazole Benzenesulfonamides: A Technical Guide

Introduction

Dihydrothiazole benzenesulfonamides represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily for their potent inhibitory activity against carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological and pathological processes, including pH homeostasis, respiration, bone resorption, and tumorigenesis.[4] Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and various cancers.[4] This technical guide provides an in-depth overview of the foundational research on dihydrothiazole benzenesulfonamides, with a focus on their synthesis, biological activity as carbonic anhydrase inhibitors, and mechanism of action.

Chemical Synthesis

The synthesis of 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamides is typically achieved through the condensation of a substituted 1-(4-sulfamoylphenyl)thiourea with an appropriate α-haloketone or a related electrophile.[5][6] This reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization to form the dihydrothiazole ring. The general workflow for this synthesis is depicted below.

Biological Activity: Carbonic Anhydrase Inhibition

A significant body of research has focused on the evaluation of dihydrothiazole benzenesulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms. The benzenesulfonamide moiety is a well-established zinc-binding group, which anchors the inhibitor to the active site of the enzyme.[1] Structure-activity relationship (SAR) studies have revealed that substitutions on the dihydrothiazole ring and the aryl group at position 4 can significantly influence the inhibitory potency and selectivity towards different hCA isoforms.[1][2] For instance, the introduction of halogen substituents on the phenyl ring at position 4 of the dihydrothiazole scaffold has been shown to enhance the inhibitory activity against hCA II.[1]

The table below summarizes the inhibitory activities (Ki values) of a selection of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII.

| Compound ID | Aryl Substituent | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |

| EMAC10101a | 4-Fluorophenyl | 4472.4 | 724.8 | 108.8 | 1390.0 |

| EMAC10101c | 2-Chlorophenyl | >10000 | 9.2 | >10000 | >10000 |

| EMAC10101d | 2,4-Dichlorophenyl | >10000 | 8.1 | >10000 | >10000 |

| EMAC10101h | 4-Nitrophenyl | 356.6 | 80.5 | 453.3 | 258.9 |

| EMAC10101k | 4-Methoxyphenyl | 119.8 | 44.0 | 256.6 | 125.5 |

Data compiled from Meleddu R, et al. ACS Med. Chem. Lett. 2020.[1]

Mechanism of Action

The primary mechanism of action of dihydrothiazole benzenesulfonamides as carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[1] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The binding of the inhibitor is further stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues within the active site.[1]

The inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX, is a key area of research for the development of novel anticancer agents.[3] In hypoxic tumors, the expression of hCA IX is upregulated, leading to the acidification of the tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy.[2][3] Dihydrothiazole benzenesulfonamides that selectively inhibit hCA IX can counteract this acidification, thereby potentially reducing tumor aggressiveness.

Experimental Protocols

General Synthesis of 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamides

This protocol describes a general method for the synthesis of the title compounds. Specific reaction conditions may need to be optimized for different starting materials.

Materials:

-

1-(4-sulfamoylphenyl)thiourea derivative

-

Substituted α-haloketone (e.g., 2-bromo-1-arylethan-1-one)

-

Ethanol or Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve the 1-(4-sulfamoylphenyl)thiourea derivative (1 equivalent) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

-

Add the substituted α-haloketone (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, add water to the reaction mixture to induce precipitation.[6]

-

Wash the collected solid with water and a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This protocol outlines the determination of carbonic anhydrase inhibition constants (Ki) using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

-

HEPES buffer (or other suitable buffer)

-

Phenol red (or other pH indicator)

-

CO₂-saturated water

-

Dihydrothiazole benzenesulfonamide inhibitor stock solution (in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoenzyme in the assay buffer. Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

Assay Setup: The stopped-flow instrument is set up to rapidly mix two solutions:

-

Syringe A: Contains the hCA enzyme and the pH indicator in the assay buffer. For inhibition assays, this syringe also contains the inhibitor at a specific concentration.

-

Syringe B: Contains CO₂-saturated water.

-

-

Reaction Initiation and Measurement:

-

The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻).

-

The production of protons causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.

-

The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

-

-

Data Analysis:

-

The initial rates are measured in the absence (control) and presence of various concentrations of the inhibitor.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software. The Ki value represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity.

-

Conclusion

Dihydrothiazole benzenesulfonamides are a versatile class of compounds with significant potential as inhibitors of carbonic anhydrases. Their straightforward synthesis and the tunability of their structure allow for the development of potent and isoform-selective inhibitors. The foundational research highlighted in this guide demonstrates their promise as therapeutic agents for a variety of diseases, particularly in the realm of oncology through the targeting of tumor-associated carbonic anhydrase isoforms. Further research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

- 1. ovid.com [ovid.com]

- 2. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

EMAC10101d: A Potent and Selective Inhibitor of Human Carbonic Anhydrase II

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EMAC10101d is a novel small molecule inhibitor belonging to the dihydrothiazole benzenesulfonamide class of compounds. It has been identified as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme. This guide provides a comprehensive overview of this compound, including its inhibitory profile against various carbonic anhydrase isoforms, detailed experimental protocols for its characterization, and its potential role in modulating key signaling pathways through the inhibition of tumor-associated carbonic anhydrases.

Introduction to Metalloenzymes and Carbonic Anhydrases

Metalloenzymes are a vast and diverse class of enzymes that require a metal ion cofactor for their catalytic activity.[1] These enzymes are involved in a multitude of critical physiological and pathological processes, making them attractive targets for therapeutic intervention. The carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This reaction is fundamental to processes such as pH regulation, CO2 transport, and ion exchange.[1][3] Several human carbonic anhydrase (hCA) isoforms have been identified, with varying tissue distribution and physiological roles. Notably, isoforms such as hCA IX and hCA XII are overexpressed in various cancers and are associated with tumor progression and metastasis, making them key targets for anticancer drug development.[2][4][5]

This compound: A Profile of a Selective hCA II Inhibitor

This compound, also known as 4-[(4-(2,4-dichlorophenyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide, has emerged from a series of dihydrothiazole benzenesulfonamides as a particularly potent inhibitor of the cytosolic hCA II isoform.[6] While it shows the highest affinity for hCA II, it also exhibits inhibitory activity against other isoforms, including the tumor-associated hCA IX and hCA XII.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against four key human carbonic anhydrase isoforms has been determined, with the data summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition.

| Isoform | Ki (nM) | Selectivity Profile |

| hCA I | 9627.4 | Low Affinity |

| hCA II | 8.1 | High Affinity and Selectivity |

| hCA IX | 224.6 | Moderate Affinity |

| hCA XII | 154.9 | Moderate Affinity |

Data sourced from Meleddu et al., 2020.[6]

Experimental Protocols

The determination of the inhibitory activity of this compound was achieved through a well-established biophysical assay.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration

The inhibition constants (Ki) for this compound against the various hCA isoforms were determined using a stopped-flow instrument to measure the enzyme's catalytic activity. This method follows the kinetics of the CO2 hydration reaction.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction produces a proton, leading to a decrease in pH, which is monitored by a pH indicator. The rate of this reaction is proportional to the enzyme's activity.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

Reaction Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator is prepared.

-

Assay Procedure:

-

The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the reaction proceeds.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the absorbance data.

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the inhibitor concentration that is comparable to the enzyme concentration.

-

Role in Metalloenzyme Inhibition and Signaling Pathways

While this compound is most selective for the cytosolic hCA II, its inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII suggests its potential utility in cancer research and therapy. These membrane-bound enzymes play a crucial role in pH regulation within the tumor microenvironment, which is critical for tumor cell survival, proliferation, and invasion.[2][4][5]

Inhibition of hCA IX and the HIF-1/EGFR/PI3K Signaling Axis

Carbonic anhydrase IX is a transcriptional target of the hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen conditions prevalent in solid tumors. By catalyzing the hydration of CO2, hCA IX contributes to the acidification of the extracellular space and the maintenance of a relatively alkaline intracellular pH, which favors tumor cell survival and proliferation. Furthermore, hCA IX has been shown to influence major signaling pathways such as the EGFR/PI3K pathway.

Inhibition of hCA XII and the p38 MAPK Signaling Pathway

Similar to hCA IX, carbonic anhydrase XII is also upregulated in various cancers and contributes to pH regulation. Studies have shown that the expression of hCA XII can be regulated by hypoxia and estrogen receptors.[7] Furthermore, hCA XII has been implicated in promoting cancer cell invasion and migration through the p38 MAPK signaling pathway.[8] Inhibition of hCA XII by compounds like this compound could therefore potentially disrupt these malignant processes.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Binding Affinity of EMAC10101d to Human Carbonic Anhydrase II (hCA II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the selective inhibitor EMAC10101d to its primary target, human carbonic anhydrase II (hCA II). This document outlines the quantitative binding data, detailed experimental methodologies for determining binding affinity, and visual representations of key processes to facilitate a deeper understanding for research, discovery, and development applications.

Core Data Presentation

The binding affinity and selectivity of this compound have been quantitatively characterized, demonstrating its high potency for hCA II. The inhibition constant (Ki) serves as a precise measure of the inhibitor's potency, with lower values indicating a stronger interaction.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 9627.4 |

| hCA II | 8.1[1] |

| hCA IX | 224.6 |

| hCA XII | 154.9 |

Table 1: Inhibition constants of this compound for various human carbonic anhydrase isoforms.[1]

The data clearly indicates that this compound is a potent and selective inhibitor of hCA II.[1]

Mechanism of Action

This compound functions as an inhibitor of carbonic anhydrase II, a zinc-containing metalloenzyme. The inhibitory action involves the binding of the inhibitor to the active site of the enzyme, thereby preventing its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.

Experimental Protocols

The determination of the binding affinity of small molecules like this compound to hCA II can be accomplished through various biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Protein Preparation: Recombinant hCA II is expressed and purified. The final protein sample is dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate buffer with 50 mM NaCl, pH 7.0) to ensure buffer matching. The protein concentration is accurately determined.

-

Inhibitor Preparation: this compound is dissolved in the same ITC buffer to the desired concentration.

-

ITC Experiment:

-

The ITC instrument (e.g., a MicroCal VP-ITC or similar) is equilibrated at the desired temperature (e.g., 37°C).

-

The sample cell is loaded with the hCA II solution (typically in the low micromolar range).

-

The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).

-

A series of small, sequential injections of the inhibitor into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Methodology:

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of hCA II.

-

Ligand Immobilization: hCA II is immobilized on the sensor chip surface to a desired density. Unreacted sites are then deactivated. A reference flow cell is prepared in the same way but without the immobilized protein to account for non-specific binding and bulk refractive index changes.

-

Analyte Binding:

-

A running buffer (e.g., HBS-EP) is continuously flowed over the sensor surface.

-

Serial dilutions of this compound in the running buffer are prepared.

-

Each concentration of the inhibitor is injected over the sensor surface for a defined association time, followed by a dissociation phase where only the running buffer flows.

-

-

Data Analysis: The change in the SPR signal (response units, RU) over time is recorded, generating sensorgrams. The sensorgrams are corrected by subtracting the signal from the reference flow cell. The corrected data is then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Fluorescence-Based Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

Methodology:

-

Reaction Setup:

-

In a multiwell plate, a reaction mixture containing purified hCA II, a fluorescent dye (e.g., SYPRO Orange), and buffer is prepared.

-

This compound is added to the wells at various concentrations. Control wells without the inhibitor are also included.

-

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased, and the fluorescence of the dye is monitored. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

-

Data Analysis: A melting curve is generated by plotting fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its midpoint. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the inhibitor. The ΔTm values can be used to rank the binding affinities of different compounds.

Stopped-Flow CO₂ Hydration Assay

This is a functional assay that measures the enzymatic activity of hCA II and its inhibition. The Ki value for this compound was likely determined using a similar method.

Methodology:

-

Reagent Preparation:

-

A buffered solution containing a pH indicator is prepared.

-

A CO₂-saturated solution is prepared separately.

-

Solutions of hCA II and various concentrations of this compound are prepared.

-

-

Enzymatic Reaction:

-

The hCA II solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.

-

The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a very short time scale (milliseconds).

-

-

Data Analysis: The initial rate of the reaction is calculated from the change in absorbance over time. The rates are measured at different inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.

References

Preliminary Investigation of EMAC10101d Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the biological activity of EMAC10101d, a potent and selective inhibitor of human carbonic anhydrase II (hCA II). The information presented herein is based on currently available data and is intended to serve as a foundational resource for further research and development.

Core Compound Activity

This compound has been identified as a potent and selective inhibitor of human carbonic anhydrase II (hCA II).[1] Its primary biological activity is the modulation of carbonic anhydrase function, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Quantitative Data

The inhibitory activity of this compound against several human carbonic anhydrase (hCA) isoforms has been quantified, with the inhibition constant (Ki) serving as the primary metric of potency. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Isoform | Ki (nM) | Selectivity vs. hCA II |

| hCA I | 9627.4 | ~1188-fold |

| hCA II | 8.1 | - |

| hCA IX | 224.6 | ~28-fold |

| hCA XII | 154.9 | ~19-fold |

| [1] |

Experimental Protocols

The following is a representative protocol for a colorimetric carbonic anhydrase inhibition assay, a standard method for determining the inhibitory potency (Ki) of compounds like this compound.

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of color formation is monitored spectrophotometrically and is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Inhibitor: this compound

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Instrumentation: Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in buffer to create a range of test concentrations.

-

Prepare a working solution of the carbonic anhydrase enzyme in buffer.

-

Prepare a working solution of p-NPA in a suitable solvent like acetonitrile.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add a fixed volume of enzyme solution and a corresponding volume of the this compound dilution.

-

Control wells (no inhibitor): Add the same volume of enzyme solution and buffer/DMSO without the inhibitor.

-

Blank wells (no enzyme): Add buffer and substrate solution only.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

-

Data Acquisition: Immediately begin measuring the absorbance at 400 nm at regular intervals using the microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).

-

Visualizations

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

References

An In-Depth Technical Guide to EMAC10101d: A Potent Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMAC10101d is a novel dihydrothiazole benzenesulfonamide derivative that has demonstrated significant potential as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II). This technical guide provides a comprehensive overview of the molecular properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for the characterization of its inhibitory activity are presented. Furthermore, this document elucidates the key signaling pathway associated with carbonic anhydrase II, offering insights into the mechanism of action of this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular and Physicochemical Properties

This compound, with the IUPAC name 4-((4-(2,4-dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide, is a small molecule inhibitor belonging to the sulfonamide class. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅Cl₂N₃O₂S₂ | [1] |

| Molecular Weight | 428.36 g/mol | [1] |

| CAS Number | 2561476-24-0 | [1] |

| Appearance | Solid | [2] |

Synthesis of this compound

The synthesis of this compound and related 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides is achieved through a well-established chemical pathway. The general procedure involves the reaction of a substituted α-bromoketone with N-ethyl-N'-(4-sulfamoylphenyl)thiourea. While the specific, detailed protocol for this compound is found in the supplementary information of the primary literature, a general representative procedure is outlined below.[1]

Experimental Protocol: General Synthesis of 4-((4-aryl-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide Derivatives

Materials:

-

Appropriately substituted α-bromoacetophenone

-

N-ethyl-N'-(4-sulfamoylphenyl)thiourea

-

Ethanol

-

Pyridine

Procedure:

-

A solution of the substituted α-bromoacetophenone (1 equivalent) in ethanol is prepared.

-

To this solution, N-ethyl-N'-(4-sulfamoylphenyl)thiourea (1 equivalent) is added.

-

A catalytic amount of pyridine is added to the reaction mixture.

-

The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to yield the final product.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic scheme for this compound.

Biological Activity and Inhibition Profile

This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, with remarkable selectivity for hCA II.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] The inhibitory activity of this compound was determined using a stopped-flow CO₂ hydration assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the enzyme-catalyzed CO₂ hydration by monitoring the change in pH.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

HEPES buffer

-

Sodium sulfate

-

Phenol red as a pH indicator

-

CO₂-saturated water

-

This compound stock solution (in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

All assays are performed at a constant temperature, typically 25°C.

-

The reaction buffer consists of HEPES with a suitable ionic strength maintained with a salt like sodium sulfate, and a pH indicator.

-

The enzyme and inhibitor are pre-incubated in the reaction buffer for a defined period to allow for binding.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The initial rate of the catalyzed CO₂ hydration is monitored by the change in absorbance of the pH indicator at its maximum wavelength.

-

Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Inhibition Data for this compound

The inhibitory potency of this compound against four different hCA isoforms is presented in the table below. The data highlights the compound's high affinity and selectivity for hCA II.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM |

| hCA I | 9627.4 |

| hCA II | 8.1 |

| hCA IX | 224.6 |

| hCA XII | 154.9 |

Data sourced from Meleddu et al., ACS Medicinal Chemistry Letters, 2020.[1]

Signaling Pathway of Carbonic Anhydrase II and Mechanism of Inhibition

Carbonic Anhydrase II plays a crucial role in cellular pH regulation and ion transport by maintaining the equilibrium between CO₂ and bicarbonate.[3][4] It often forms a "transport metabolon" with various anion exchangers and transporters, such as the sodium-bicarbonate cotransporter NBCe1 (SLC4A4). This functional coupling ensures efficient bicarbonate transport across cell membranes.

The inhibition of CAII by this compound disrupts this vital physiological process. By binding to the active site of CAII, this compound prevents the rapid interconversion of CO₂ and bicarbonate. This leads to a localized depletion of bicarbonate ions available for transport by partners like NBCe1, thereby affecting intracellular pH and ion homeostasis.

Signaling Pathway of Carbonic Anhydrase II and its Inhibition:

Caption: CAII signaling and inhibition by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Its well-defined chemical structure, established synthetic route, and significant in vitro activity make it a valuable tool for studying the physiological and pathological roles of CAII. The detailed methodologies and pathway information provided in this guide are intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.

References

- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Interaction of EMAC10101d with Carbonic Anhydrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the interaction between EMAC10101d, a potent inhibitor, and carbonic anhydrase (CA), a ubiquitous enzyme family involved in crucial physiological processes. This document outlines the quantitative data, detailed experimental protocols for in silico analysis, and visual representations of the underlying molecular and cellular mechanisms.

Introduction to Carbonic Anhydrase and this compound